4-(Isocyanatomethyl)tetrahydropyran
Overview
Description
4-(Isocyanatomethyl)tetrahydropyran is a laboratory chemical . It has a unique cycloaliphatic structure. The molecular formula is C7H11NO2 and the molecular weight is 141.17 g/mol .
Physical And Chemical Properties Analysis
4-(Isocyanatomethyl)tetrahydropyran is a liquid and appears colorless . Its boiling point ranges from 110 to 115 °C at 20 mm Hg .Scientific Research Applications
Catalytic Reaction Development
A significant area of research involves the development of new catalytic reactions utilizing tetrahydropyran moieties. For instance, McDonald and Scheidt (2015) discussed the inspiration derived from pyranone natural products for catalytic reaction development, emphasizing tetrahydropyrans' role in bioactive marine natural products and medicinal compounds. Their work highlighted the exploration of a Lewis acid-mediated Prins reaction to produce highly functionalized, chiral pyran molecules, showcasing tetrahydropyrans' versatility in synthesizing complex natural products with high yield and stereoselectivity (McDonald & Scheidt, 2015).
Synthesis of Biologically Active Compounds
Research also focuses on synthesizing biologically active compounds featuring tetrahydropyran structures. Štekrová et al. (2015) investigated Prins cyclization for synthesizing tetrahydropyran frameworks, employing various catalysts to achieve high selectivity and conversion rates. This methodological exploration underscores tetrahydropyrans' utility in creating compounds with potential analgesic, anti-inflammatory, or cytotoxic activities (Štekrová et al., 2015).
Methodological Advances in Tetrahydropyran Synthesis
In the realm of methodological advances, Liu and Floreancig (2010) demonstrated oxidative C-H bond activation as a strategy for synthesizing structurally and stereochemically diverse tetrahydropyrans. Their work emphasizes the efficiency and versatility of this approach, enabling the formation of tetrahydropyrans with high diastereoselectivity and showcasing the potential for creating a wide range of tetrahydropyran-containing molecules (Liu & Floreancig, 2010).
Diastereoselective Synthesis Techniques
Safety And Hazards
properties
IUPAC Name |
4-(isocyanatomethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7-1-3-10-4-2-7/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQATXIFBTOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640451 | |
Record name | 4-(Isocyanatomethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isocyanatomethyl)tetrahydropyran | |
CAS RN |
934570-48-6 | |
Record name | Tetrahydro-4-(isocyanatomethyl)-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934570-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Isocyanatomethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(isocyanatomethyl)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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